molecular formula C18H13FN2O3S B11160568 N~5~-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N~5~-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11160568
M. Wt: 356.4 g/mol
InChI Key: HPNHNOSFYBZBIO-UHFFFAOYSA-N
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Description

N~5~-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzodioxole group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 2-fluorobenzaldehyde, and thioamide derivatives. The key steps in the synthesis may involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the benzodioxole group via electrophilic aromatic substitution.
  • Coupling of the fluorophenyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also be developed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound may have potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • N~5~-(1,3-benzodioxol-5-yl)-2-(2-bromophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H13FN2O3S/c1-10-16(25-18(20-10)12-4-2-3-5-13(12)19)17(22)21-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,21,22)

InChI Key

HPNHNOSFYBZBIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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